

Unveiling the Molecular Targets of Crocetin: An In Silico Comparative Guide

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Compound of Interest

Compound Name: *Crovetin*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico studies aimed at confirming the binding targets of crocetin, a key bioactive constituent of saffron. By summarizing quantitative data and detailing experimental protocols, this document serves as a valuable resource for understanding the therapeutic potential of crocetin and guiding future research.

Crocetin has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico methods, such as molecular docking and network pharmacology, have been instrumental in elucidating the molecular mechanisms underlying these properties by identifying and characterizing its protein binding targets. This guide synthesizes findings from multiple computational studies to offer a comparative overview of crocetin's interactions with various biological macromolecules.

Comparative Analysis of Crocetin's Binding Affinities

Molecular docking studies have been widely employed to predict the binding affinity of crocetin to a range of protein targets implicated in various diseases. The binding energy, typically reported in kcal/mol, provides a quantitative measure of the strength of the interaction, with more negative values indicating a stronger binding affinity. The following table summarizes the binding energies of crocetin with several key protein targets identified through in silico screening.

Target Protein	Disease Context	Binding Energy (kcal/mol)	Key Interacting Residues	Reference
VEGFR2	Angiogenesis, Cancer	-8.6	Asp1046, Val916	[1][2]
ADRA1A	Cardiovascular Disease	Not Specified	Not Specified	[3]
ADRA1B	Cardiovascular Disease	Not Specified	Not Specified	[3]
CHRM1	Cardiovascular Disease	Not Specified	Not Specified	[3]
CHRM2	Cardiovascular Disease	Not Specified	Not Specified	[3]
GABRA1	Cardiovascular Disease	Not Specified	Not Specified	[3]
PTGS2 (COX-2)	Cardiovascular Disease, Inflammation	Not Specified	Not Specified	[3][4]
SARS-CoV-2 Replication Complex	COVID-19	-10.5	Not Specified	[5]
Vitamin D Receptor	Alzheimer's Disease	-7.9	Not Specified	[6]
RAGE	Alzheimer's Disease	-7.5	Not Specified	[6]
NLRP3	Alzheimer's Disease	-7.4	Not Specified	[6]
TNF	Inflammation	-5.6 to -4.6	Not Specified	[7]
Interleukin-18	Atrial Fibrillation	-7.01	Not Specified	[8]

ESR1	Cancer	Moderate Binding	GLN-441, ASN-439	[9]
CCND1	Cancer	Moderate Binding	SER-150, SER-28, GLN-98, ASP-97	[9]
GPR40	Diabetes	Not Specified	Not Specified	[10]
GPR120	Diabetes	Not Specified	Not Specified	[10]
Crocetin glucosyltransferase 2	Saffron Metabolism	Not Specified	Gln84, Lys195, Val182, Pro184	[11]
Estrogen Receptor Alpha	Breast Cancer	-6.9	Glu 380, Leu 536, Arg 394	[12]
HDAC2	Breast Cancer	-6.61	Not Specified	[12]

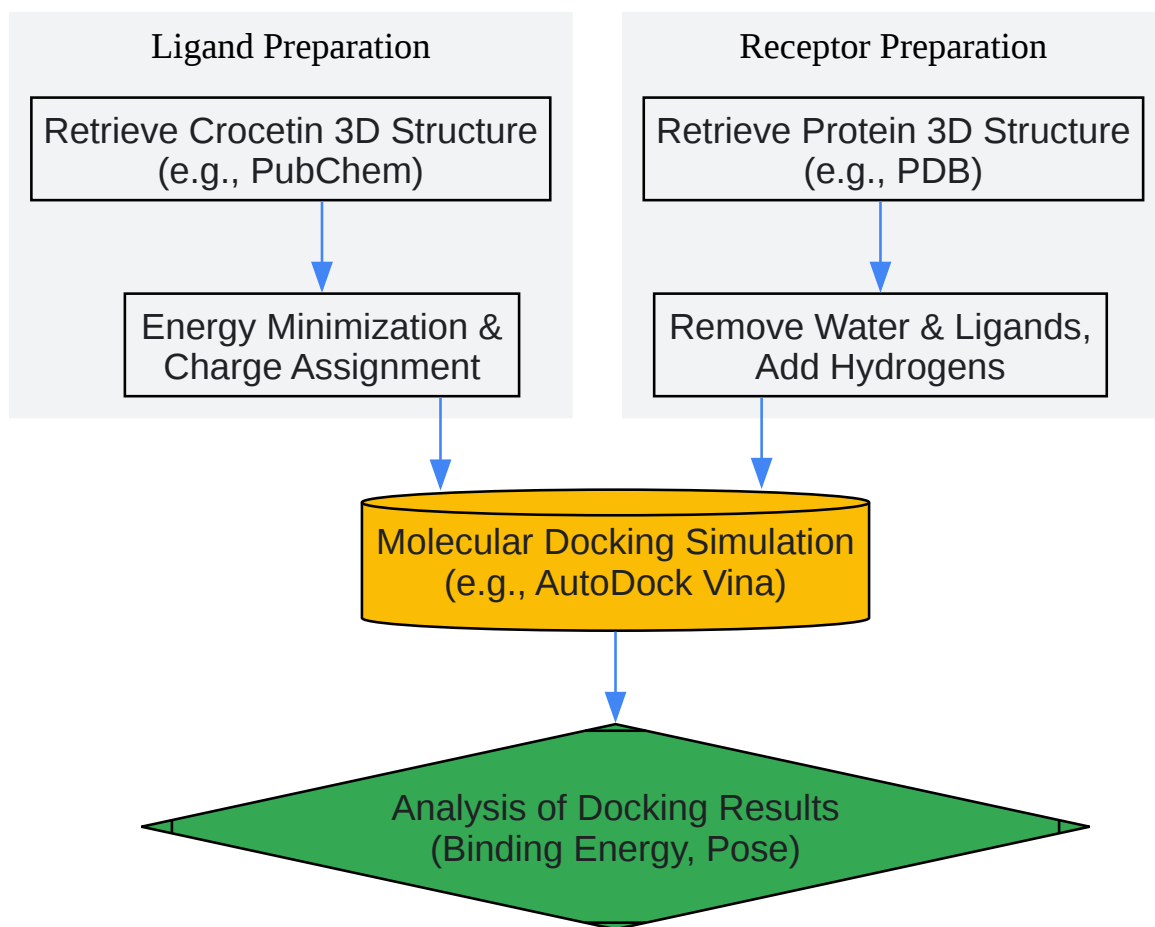
Experimental Protocols: A Look into the Methodology

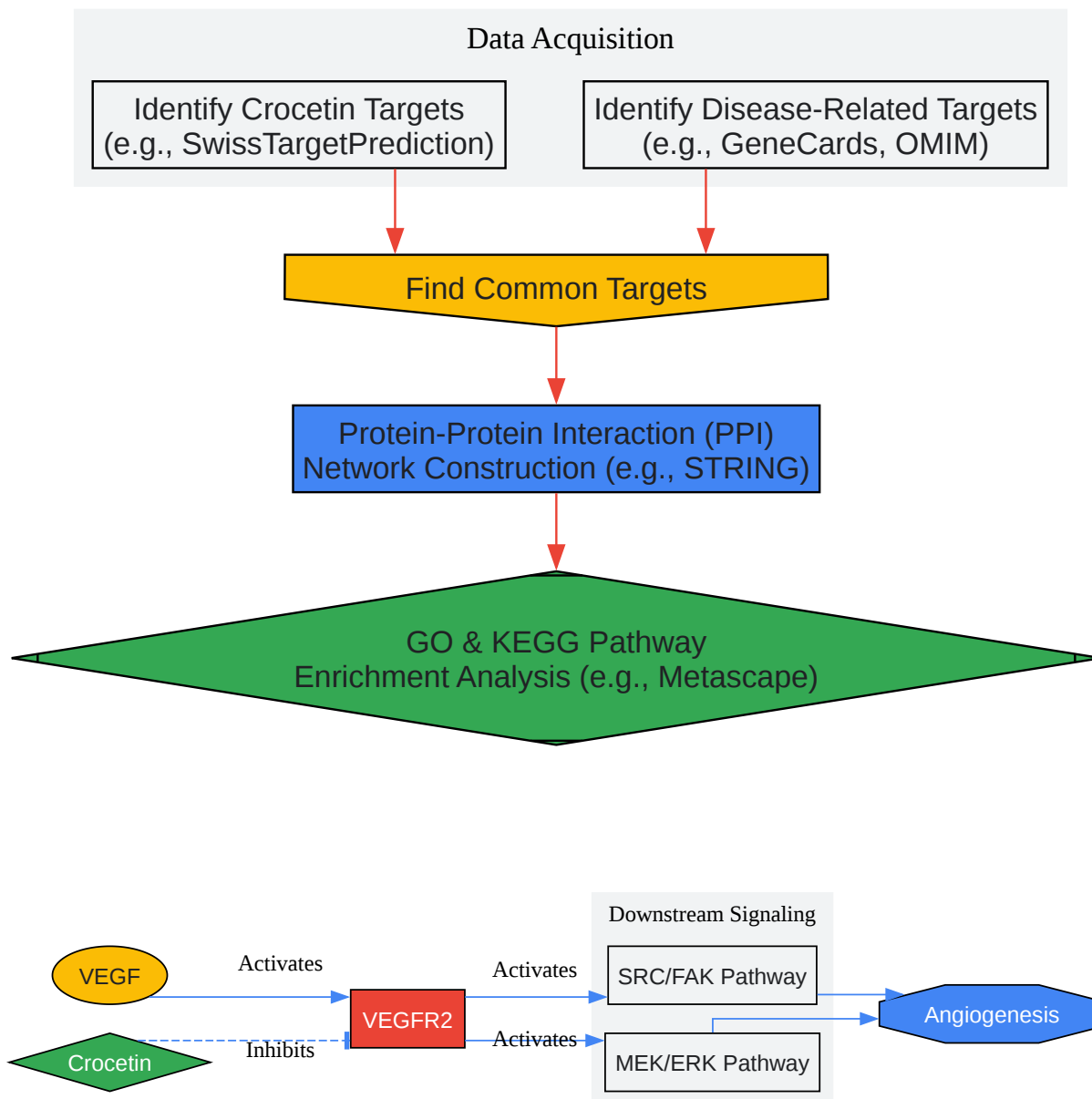
The in silico studies cited in this guide primarily utilize molecular docking and network pharmacology to predict and analyze the binding of crocetin to its targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A General Molecular Docking Workflow:





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